

IHVR-19029: A Host-Targeting Antiviral Agent with Broad-Spectrum Potential

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Compound of Interest		
Compound Name:	IHVR-19029	
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Executive Summary

IHVR-19029 is a promising host-targeting antiviral agent that acts as an N-alkyl analog of deoxynojirimycin (DNJ).[1] It exhibits broad-spectrum antiviral activity by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II, crucial enzymes in the N-linked oligosaccharide processing pathway.[1][2][3] This inhibition disrupts the proper folding and maturation of viral glycoproteins, leading to reduced virion assembly, secretion, and infectivity of a wide range of enveloped viruses.[2][3] Preclinical studies have demonstrated its efficacy against hemorrhagic fever viruses, including Ebola (EBOV), Marburg (MARV), Dengue (DENV), Yellow Fever (YFV), and Zika (ZIKV) viruses.[1][4][5] This document provides a comprehensive overview of **IHVR-19029**, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action: Targeting Host Glycoprotein Processing

IHVR-19029 functions by competitively inhibiting the host ER α -glucosidases I and II.[2] These enzymes are essential for the initial steps of N-linked glycoprotein processing, specifically the trimming of glucose residues from the oligosaccharide precursor.[3] By preventing this crucial step, **IHVR-19029** leads to the accumulation of misfolded viral glycoproteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD)



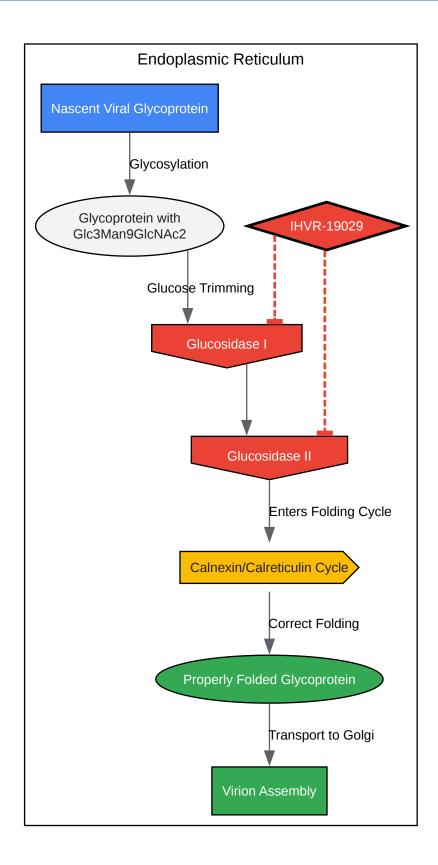




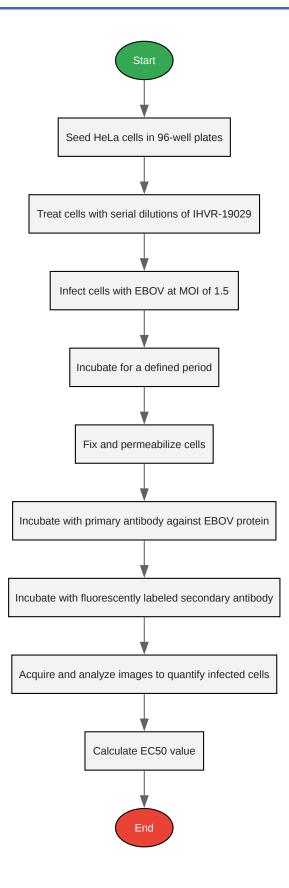
pathway. This disruption of viral glycoprotein maturation ultimately inhibits the assembly and release of infectious progeny virions.[3]

The host-targeting nature of **IHVR-19029** presents a significant advantage by creating a higher barrier to the development of viral resistance compared to direct-acting antivirals that target viral proteins.[4]

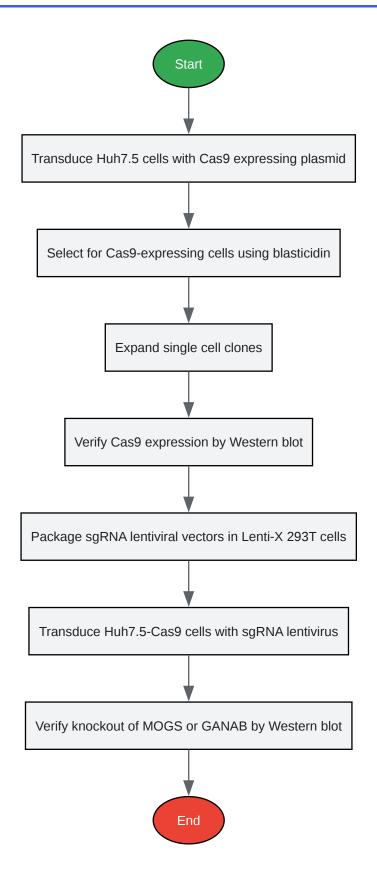












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